molecular formula C24H32FNO B14200384 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-78-6

1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine

Cat. No.: B14200384
CAS No.: 918528-78-6
M. Wt: 369.5 g/mol
InChI Key: ZCDRSXHHOLESDJ-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C24H32FNO It is a piperidine derivative that features a fluorophenyl group and a phenylpropoxy group attached to a tetramethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluorophenylpropyl bromide and 2,2,6,6-tetramethylpiperidine.

    Nucleophilic Substitution: The 3-fluorophenylpropyl bromide undergoes nucleophilic substitution with 2,2,6,6-tetramethylpiperidine in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
  • 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
  • 1-[3-(3-Methylphenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine

Uniqueness

1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

918528-78-6

Molecular Formula

C24H32FNO

Molecular Weight

369.5 g/mol

IUPAC Name

1-[3-(3-fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C24H32FNO/c1-23(2)16-9-17-24(3,4)26(23)27-22(20-11-6-5-7-12-20)15-14-19-10-8-13-21(25)18-19/h5-8,10-13,18,22H,9,14-17H2,1-4H3

InChI Key

ZCDRSXHHOLESDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(CCC2=CC(=CC=C2)F)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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